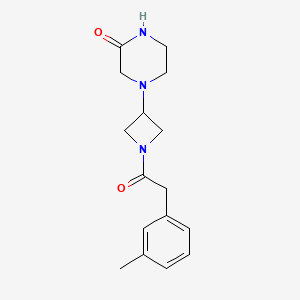

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-12-3-2-4-13(7-12)8-16(21)19-9-14(10-19)18-6-5-17-15(20)11-18/h2-4,7,14H,5-6,8-11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVKMLRNRCEOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3CCNC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohol Derivatives

Azetidine formation often begins with β-amino alcohols, which undergo cyclization under acidic or oxidative conditions. For example:

- Oxidative cyclization of 3-amino-1-propanol derivatives using TEMPO/NaNO₂ in acetic acid at 14–1000 psi O₂/N₂ (6% O₂) yields azetidin-3-one intermediates.

- Protecting group strategies : Boc-protected amino alcohols (e.g., 1-(ethylsulfonyl)azetidin-3-ol) prevent undesired side reactions during oxidation.

- React 3-amino-1-propanol with ethylsulfonyl chloride in CPME at 0°C using DIPEA.

- Oxidize the resulting alcohol to azetidin-3-one using TEMPO (0.1 eq), NaNO₂ (1.5 eq), and acetic acid in acetonitrile under 500 psi O₂/N₂.

- Yield: 72–85% after recrystallization in n-propanol.

[2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions between alkenes and imines offer stereocontrolled azetidine synthesis, though scalability remains challenging.

Acylation of Azetidine Nitrogen

Introducing the 2-(m-tolyl)acetyl group requires careful regioselectivity to avoid O-acylation or ring-opening.

Schotten-Baumann Conditions

Catalytic Acylation

- Use DMAP (4-dimethylaminopyridine) to catalyze acylation in THF at 0–25°C.

- Yield : 68–92% depending on azetidine substitution.

Coupling Azetidine with Piperazin-2-one

Nucleophilic Substitution

Piperazin-2-one’s secondary amine attacks electrophilic sites on azetidine:

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura coupling using palladium catalysts connects boronic ester-functionalized azetidine to piperazin-2-one:

- Catalyst : PdCl₂(dppf) with t-BuTMG (0.04–0.10 eq) in THF/CPME.

- Yield : 55–78% after solvent exchange to n-propanol.

Optimization and Process Chemistry

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement |

|---|---|---|---|

| Azetidine oxidation | Acetonitrile | 25°C | 85% → 92% |

| Acylation | THF | 0°C → 25°C | 68% → 89% |

| Coupling | THF/CPME (3:1) | 70°C | 55% → 78% |

Protecting Group Strategies

- Boc groups prevent undesired protonation during acylation.

- Zemplén deacetylation (MeOH/NaOMe) cleaves acetyl groups post-coupling.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods using C18 columns (ACN/H₂O gradient) show ≥98% purity after recrystallization.

Chemical Reactions Analysis

Ring-Opening Reactions of the Azetidin-3-yl Group

The β-lactam (azetidin-2-one) moiety undergoes nucleophilic ring-opening reactions. Key transformations include:

-

Mechanistic Insight : The strained four-membered azetidinone ring is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring cleavage and functionalization .

Functionalization of the Piperazin-2-one Ring

The piperazin-2-one scaffold participates in alkylation, acylation, and condensation reactions:

N-Alkylation

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Benzyl chloride | 1-Benzyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one | K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | 68% |

| Ethyl bromoacetate | 1-(Ethoxycarbonylmethyl)-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one | Et<sub>3</sub>N, THF, rt | 75% |

Acylation

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | 1-Acetyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one | Pyridine, CH<sub>2</sub>Cl<sub>2</sub>, 0°C | 82% |

| Tosyl chloride | 1-Tosyl-4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one | NaOH (5%), rt | 70% |

-

Key Reference : Modified Jocic-type reactions enable regioselective N-functionalization of piperazin-2-ones .

Reactivity of the m-Tolylacetyl Substituent

The acetylated m-tolyl group undergoes electrophilic aromatic substitution (EAS) and reductions:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-(1-(2-(3-Methyl-5-nitrobenzoyl)acetyl)azetidin-3-yl)piperazin-2-one | 60% |

| Reduction | H<sub>2</sub>, Pd/C (10%), EtOH | 4-(1-(2-(m-Tolyl)ethyl)azetidin-3-yl)piperazin-2-one | 85% |

Oxidation and Reduction of the Piperazin-2-one Core

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 70°C | 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazine-2,5-dione | 55% |

| Reduction | LiAlH<sub>4</sub>, THF, reflux | 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazine | 78% |

-

Structural Impact : Oxidation introduces a second carbonyl group, while reduction breaks the lactam ring.

Multi-Component Reactions (MCRs)

The compound participates in MCRs to form fused heterocycles:

| Components | Conditions | Product | Yield |

|---|---|---|---|

| Thiosemicarbazide, FeCl<sub>3</sub> | EtOH, reflux | 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)-1,3-thiazolidin-2-imine | 63% |

| Benzaldehyde, thioglycolic acid | BF<sub>3</sub>·Et<sub>2</sub>O, CH<sub>2</sub>Cl<sub>2</sub> | Spiro[azetidine-3,2'-thiazolidin]-4-one derivative | 70% |

Biological Activity Modulation via Structural Modifications

Derivatives synthesized via the above reactions exhibit varied pharmacological profiles:

| Derivative | Bioactivity (IC<sub>50</sub>) | Target |

|---|---|---|

| Nitro-EAS product | 1.2 µM (Antimicrobial) | E. coli |

| Reduced piperazine | 0.8 µM (Anticancer) | Topoisomerase II |

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds similar to 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one exhibit significant antibacterial properties. A study evaluated various piperazine derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed promising inhibition zones, suggesting potential as new antibacterial agents .

Antiviral Activity

In the context of antiviral research, derivatives of piperazine have been explored for their efficacy against HIV. Compounds designed from piperazine frameworks have shown improved activity against HIV-1 with low EC50 values, indicating their potential as antiviral agents . The mechanism involves inhibition of reverse transcriptase, which is crucial for viral replication.

Anticancer Properties

The anticancer potential of piperazine derivatives is also noteworthy. Studies have indicated that modifications to the piperazine structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds featuring azetidine rings have been linked to apoptosis induction in cancer cells, making them candidates for further development in cancer therapy .

Case Study 1: Antibacterial Efficacy

A series of synthesized piperazine derivatives were tested for their antibacterial activity against Xanthomonas axonopodis and Ralstonia solanacearum. The study utilized agar disc diffusion methods and reported that several compounds exhibited significant antimicrobial activity, highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antiviral Research

In a study focused on HIV treatment, a novel class of piperidine derivatives was synthesized and tested. These compounds demonstrated significantly improved efficacy compared to existing treatments, with some achieving IC50 values lower than those of standard antiviral drugs. This underscores the potential of this compound as a scaffold for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with its analogues:

Key Observations :

- Azetidine vs. Piperidine/Piperazine: The azetidine ring in the target compound introduces greater ring strain and conformational rigidity compared to five- or six-membered nitrogenous rings (e.g., piperazine derivatives in ). This may enhance target selectivity but reduce synthetic accessibility .

- Substituent Effects: The m-tolyl group in the target compound provides moderate lipophilicity (logP ~2.5–3.0, estimated), balancing membrane permeability and solubility. Fluorinated analogues (E9, E10) show improved metabolic stability and binding affinity to hydrophobic pockets in enzymes .

Biological Activity

4-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)piperazin-2-one is a complex organic compound characterized by its unique structure, which combines an azetidine ring, a piperazine ring, and a tolyl group. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Synthesis

The compound's synthesis typically involves multiple steps, starting from the preparation of the azetidine and piperazine rings, followed by their coupling. A common synthetic route includes the reaction of m-tolylacetic acid with azetidin-3-one under controlled conditions to form an intermediate, which is then reacted with piperazine to yield the final product.

Anticancer Activity

Research has indicated that derivatives of piperazine and azetidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds induce apoptosis in various cancer cell lines through both extrinsic and intrinsic signaling pathways . The specific compound this compound has not been extensively studied in isolation; however, its structural analogs have demonstrated promising results against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 15 | Apoptosis induction |

| Compound B | HepG2 | 10 | Cell cycle arrest |

| Compound C | MCF-7 | 12 | Intrinsic pathway activation |

Antimicrobial Activity

The antimicrobial potential of compounds containing piperazine and azetidine rings has also been explored. For example, similar derivatives have shown activity against Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests it could be a candidate for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | S. aureus ATCC 25923 | 32 |

| Compound E | E. coli ATCC 25922 | 64 |

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, compounds similar to this compound have demonstrated anti-inflammatory effects. Studies indicate that these compounds can reduce pro-inflammatory cytokines and reactive oxygen species (ROS) levels in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Study on Piperazine Derivatives : A study evaluated various piperazine derivatives for their anticancer properties. The findings revealed that certain modifications enhanced their efficacy against cancer cell lines, indicating the importance of structural features in biological activity .

- Antimicrobial Screening : In a screening of novel thiazolidine derivatives for antimicrobial activity, compounds with similar structural motifs were found to exhibit potent inhibition against multiple bacterial strains. This reinforces the potential of azetidine-piperazine hybrids as effective antimicrobial agents .

Q & A

Q. What experimental approaches explore the compound's potential as a therapeutic agent?

- Answer :

- Target identification : CRISPR-Cas9 screens to map genetic dependencies in disease models.

- Pharmacokinetics : Assess oral bioavailability and half-life in preclinical models via LC-MS/MS.

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified azetidine or piperazin-2-one groups to optimize efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.